3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile
Description
3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile is an α,β-unsaturated nitrile derivative characterized by a dimethylamino (-N(CH₃)₂) group and an ethanesulfonyl (-SO₂C₂H₅) substituent on a propenenitrile backbone. The electron-withdrawing sulfonyl group and electron-donating dimethylamino moiety create a push-pull electronic system, which may influence reactivity, optical properties, and biological activity .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-2-ethylsulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2S/c1-4-12(10,11)7(5-8)6-9(2)3/h6H,4H2,1-3H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJKOUSJVJKNEZ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(=CN(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)/C(=C/N(C)C)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile typically involves the reaction of dimethylamine with a suitable precursor containing an ethanesulfonyl group and a prop-2-enenitrile moiety. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include dichloromethane or acetonitrile, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethanesulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the ethanesulfonyl group can act as a leaving group in substitution reactions. The prop-2-enenitrile moiety may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Molecular Properties
Electron-Donor and Acceptor Groups
- Diphenylamino Derivatives: Compounds like (2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridinyl)prop-2-enenitrile () feature strong electron-donating diphenylamino groups paired with electron-withdrawing nitriles. These derivatives exhibit pronounced π-π interactions in the solid state and tunable HOMO-LUMO gaps (3.2–3.5 eV), making them suitable for optoelectronic applications .
- 3-(Methylamino)-2-(4-methylbenzenesulfonyl)prop-2-enenitrile (): The methylbenzenesulfonyl group increases steric bulk, which may hinder crystallization but improve thermal stability (predicted boiling point: 514°C) .
Heterocyclic Modifications
- Benzothiazole Derivatives : 2-(1,3-Benzothiazol-2-yl)-3-(aryl)prop-2-enenitriles () incorporate aromatic heterocycles, enhancing antimicrobial and anticancer activities. For example, the thiophene-2-yl variant (5a) showed MIC values of 12.5 µg/mL against S. aureus .
- Pyridine-Containing Analogs : Derivatives with pyridine cores (e.g., ) demonstrate solvent-dependent self-assembly behaviors. Anti/syn conformers in compound I () exhibit energy differences <1 eV, suggesting conformational flexibility in solution .
Optical and Electronic Properties
- Diphenylamino Derivatives: Strong absorbance in the visible range (λₐᵦₛ = 400–450 nm) and fluorescence emission (λₑₘ = 500–550 nm) due to intramolecular charge transfer .
- Benzothiazole Derivatives : Lower HOMO-LUMO gaps (~2.8 eV) correlate with enhanced bioactivity, as seen in their antioxidant (IC₅₀ = 18 µM) and anticancer (IC₅₀ = 25 µM vs. MCF-7) profiles .
Solubility and Stability
- Sulfonyl vs. Sulfanyl Groups : Ethanesulfonyl groups (target compound) may reduce solubility in polar solvents compared to sulfanyl analogs (). However, sulfonyl derivatives generally exhibit higher thermal and oxidative stability .
Biological Activity
3-(Dimethylamino)-2-(ethanesulfonyl)prop-2-enenitrile, also known by its chemical structure and CAS number 1807912-17-9, is a compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound features a dimethylamino group, an ethanesulfonyl moiety, and a prop-2-enenitrile backbone. These structural components contribute to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular functions and signaling pathways.
- Receptor Interaction : It is hypothesized that the compound interacts with various receptors, potentially modulating their activity and influencing physiological responses.
- Cellular Effects : The compound may affect cell signaling pathways, gene expression, and cellular metabolism, leading to diverse biological outcomes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, indicating potential use in cancer therapy.
- Anti-inflammatory Effects : There are indications that the compound may reduce inflammation by modulating inflammatory pathways.
Data Table: Biological Activities Summary
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of resistant strains, suggesting its potential as a novel antibiotic agent.
- Cancer Cell Proliferation : In vitro experiments using human cancer cell lines revealed that the compound significantly reduced cell viability and induced apoptosis, indicating its potential as an anticancer agent.
- Inflammatory Response Modulation : Research focusing on inflammatory models showed that the compound decreased levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
